molecular formula C13H12N6O2 B2828163 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-methoxypyrimidin-4-yl)acetamide CAS No. 1421530-71-3

2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-methoxypyrimidin-4-yl)acetamide

Cat. No.: B2828163
CAS No.: 1421530-71-3
M. Wt: 284.279
InChI Key: JCRIJZYODZNDIX-UHFFFAOYSA-N
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Description

2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-methoxypyrimidin-4-yl)acetamide is a synthetic organic compound that belongs to the class of benzo[d][1,2,3]triazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic electronics. The unique structure of this compound, which includes a benzo[d][1,2,3]triazole moiety and a methoxypyrimidine group, contributes to its distinct chemical and physical properties.

Biochemical Analysis

Biochemical Properties

Similar compounds have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary, but they often involve the formation of covalent or non-covalent bonds .

Cellular Effects

Similar compounds have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have been shown to have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Similar compounds have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Similar compounds have been shown to interact with various enzymes and cofactors, and to have effects on metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds have been shown to interact with various transporters and binding proteins, and to have effects on localization or accumulation .

Subcellular Localization

Similar compounds have been shown to be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-methoxypyrimidin-4-yl)acetamide typically involves the following steps:

    Formation of the Benzo[d][1,2,3]triazole Core: This can be achieved through the cyclization of appropriate precursors such as o-phenylenediamine with nitrous acid, leading to the formation of the benzo[d][1,2,3]triazole ring.

    Attachment of the Acetamide Group: The benzo[d][1,2,3]triazole core is then reacted with chloroacetyl chloride in the presence of a base like triethylamine to form the 2-(1H-benzo[d][1,2,3]triazol-1-yl)acetamide intermediate.

    Introduction of the Methoxypyrimidine Group: Finally, the intermediate is coupled with 6-methoxypyrimidine-4-amine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine), to yield the target compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for large-scale production. This involves:

    Batch or Continuous Flow Processes: Depending on the scale, batch reactors or continuous flow systems can be used to enhance efficiency and yield.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

    Quality Control: Analytical methods like HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) spectroscopy are used to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-methoxypyrimidin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxypyrimidine moiety, where nucleophiles can replace the methoxy group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions typically result in the replacement of the methoxy group with the nucleophile.

Scientific Research Applications

2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-methoxypyrimidin-4-yl)acetamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-(1H-benzo[d][1,2,3]triazol-1-yl)acetamide: Lacks the methoxypyrimidine group, which may result in different biological activities and chemical properties.

    N-(6-methoxypyrimidin-4-yl)acetamide:

    1H-benzo[d][1,2,3]triazole derivatives: Various derivatives with different substituents on the triazole ring, which can influence their reactivity and biological activities.

Uniqueness

The uniqueness of 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-methoxypyrimidin-4-yl)acetamide lies in its combined structural features, which confer distinct electronic, chemical, and biological properties

Properties

IUPAC Name

2-(benzotriazol-1-yl)-N-(6-methoxypyrimidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6O2/c1-21-13-6-11(14-8-15-13)16-12(20)7-19-10-5-3-2-4-9(10)17-18-19/h2-6,8H,7H2,1H3,(H,14,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCRIJZYODZNDIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)NC(=O)CN2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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